

An In-depth Technical Guide to Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B105679

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate**, a key intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that exists as a racemic mixture and as individual (R) and (S) stereoisomers. Its physical state is typically a colorless to white or yellow solid or liquid. The benzyl carbamate protecting group makes it a stable intermediate for various chemical transformations.

General Properties

A summary of the general chemical properties is presented in Table 1.

Table 1: General Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₉ NO ₃	[1][2][3]
Molecular Weight	249.31 g/mol	[3]
IUPAC Name	Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate	
Physical Form	Colorless to White to Yellow Solid or Liquid	
Purity	>96% to >98%	[2]

Stereoisomers and CAS Numbers

The compound's stereochemistry is a critical aspect, with distinct CAS numbers for the racemic mixture and its enantiomers.

Table 2: Stereoisomers and Corresponding CAS Numbers

Isomer	CAS Number
Racemic Mixture	39945-51-2
(R)-isomer	160706-61-6
(S)-isomer	405061-52-1

Quantitative Data

Key quantitative physical properties are summarized in Table 3. It is important to note that a specific melting point for the solid form is not consistently reported in the literature, which may be due to its tendency to exist as an oil or a low-melting solid.

Table 3: Quantitative Physical and Chemical Data

Property	Value	Notes	Reference
Boiling Point	396.4 °C	at 760 mmHg (for racemic mixture)	[1]
Flash Point	193.5 °C	for racemic mixture	[1]
Storage Temperature	2-8°C or Room Temperature	Sealed in a dry environment	[3]

Solubility data is not extensively reported in the literature. It is expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.

Safety and Handling

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

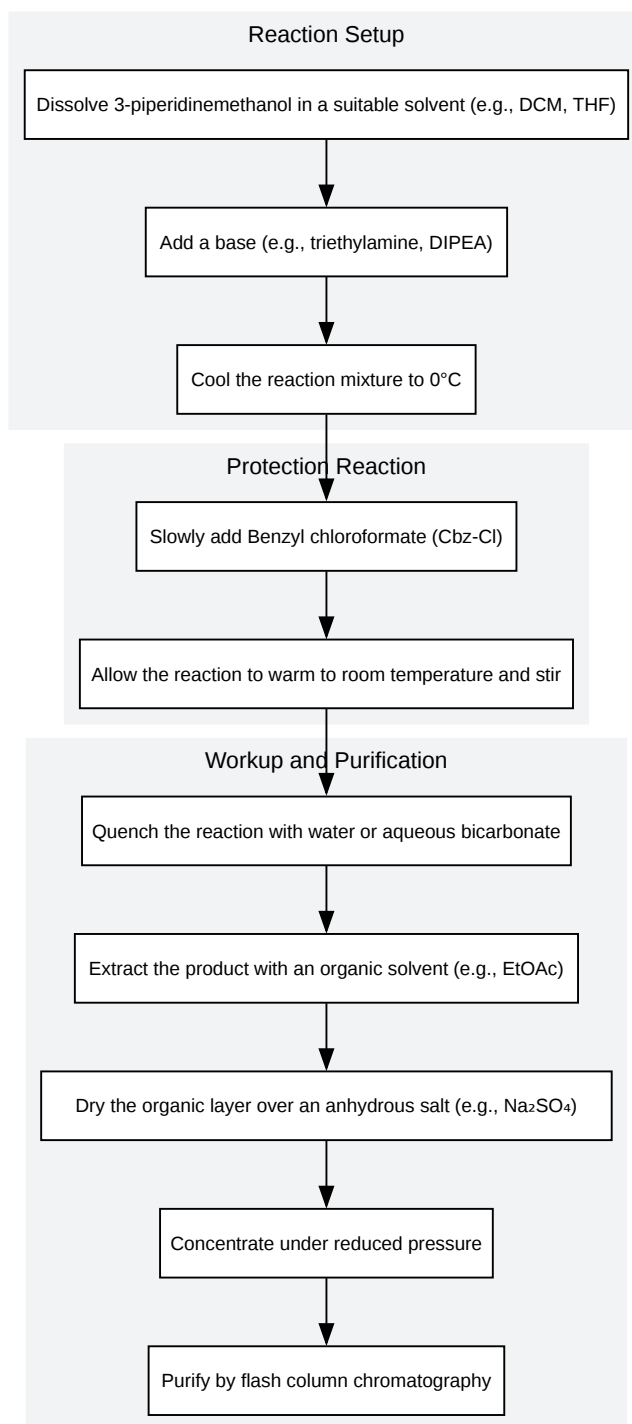
Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for **Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate** is not readily available in published literature, a general synthetic approach involves the protection of the piperidine nitrogen of 3-piperidinemethanol with a benzyl chloroformate (Cbz-Cl) under basic conditions.

General Synthesis Workflow

The logical workflow for the synthesis and purification is outlined below.

General Synthesis Workflow

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Caption: General workflow for the synthesis of **Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate**.

Purification

Purification is typically achieved through flash column chromatography on silica gel.^{[4][5][6]} The choice of eluent system will depend on the specific reaction impurities, but a mixture of ethyl acetate and hexanes is a common starting point.

Spectral Data

Detailed spectral data is crucial for the characterization of **Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate**. While specific spectra for this exact compound are not widely published, typical spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the piperidine ring and the hydroxymethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the piperidine ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, C-H stretching bands for the aromatic and aliphatic portions, and a strong carbonyl (C=O) stretching band for the carbamate group around 1690 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the piperidine ring.

Applications in Drug Development

The N-benzyl piperidine (N-BP) structural motif is a common feature in many approved drugs and clinical candidates due to its structural flexibility and three-dimensional nature.^[7] This motif can participate in crucial cation- π interactions with target proteins and allows for the fine-tuning of physicochemical properties.^[7] **Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate** serves as a valuable building block for introducing this N-benzyl-3-(hydroxymethyl)piperidine moiety into larger molecules during the synthesis of potential therapeutic agents.

As of the latest literature review, there is no specific information available linking **Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate** to a particular signaling pathway.

Conclusion

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a versatile and important intermediate in medicinal chemistry. This guide provides a summary of its known chemical properties, a general synthetic approach, and expected spectral characteristics. The availability of its racemic and enantiomerically pure forms makes it a valuable tool for the development of new therapeutics. Further research into its specific biological activities and applications is warranted.

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